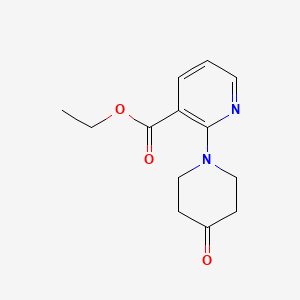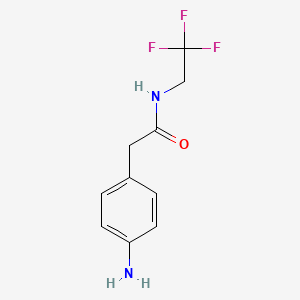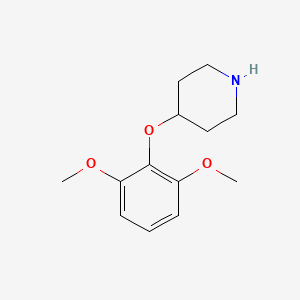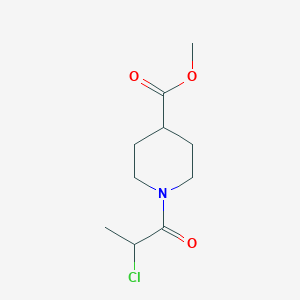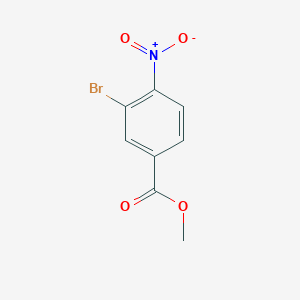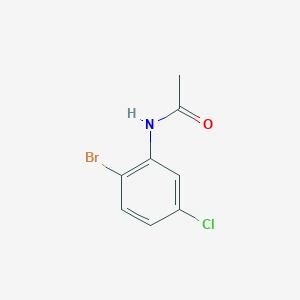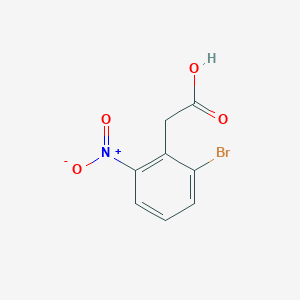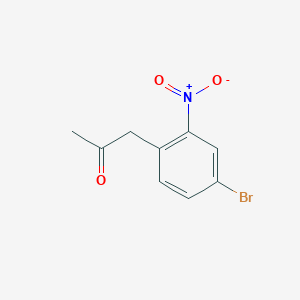![molecular formula C8H6N2O B1291308 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 394223-03-1](/img/structure/B1291308.png)
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
概述
描述
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
作用机制
Target of Action
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde and its derivatives have been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors . Another study suggests that 1H-pyrrolo[2,3-b]pyridine derivatives can also target Janus Kinase 3 (JAK3), which is involved in immune diseases .
Mode of Action
The compound interacts with its targets, FGFRs and JAK3, inhibiting their activity . This inhibition disrupts the signaling pathways associated with these targets, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of FGFRs and JAK3 affects several downstream signaling pathways. For FGFRs, these include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of JAK3 can affect the JAK-STAT signaling pathway, which plays a crucial role in immune response .
Result of Action
The inhibition of FGFRs and JAK3 by this compound can lead to the suppression of tumor growth and modulation of immune responses . This can result in the potential treatment of various types of cancers and immune diseases .
生化分析
Biochemical Properties
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds and participate in various chemical transformations. It interacts with enzymes such as kinases and proteins involved in signal transduction pathways. These interactions often involve the formation of hydrogen bonds with the backbone carbonyl groups of enzymes, influencing their activity and stability .
Cellular Effects
This compound affects various types of cells by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro . Additionally, it influences cell signaling pathways by interacting with key proteins and enzymes, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms hydrogen bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular functions. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses. At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and alter metabolic processes by modulating enzyme activity . For example, it has been shown to affect glucose metabolism by interacting with enzymes involved in glycolysis and gluconeogenesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and efficacy, as it may preferentially accumulate in specific tissues or organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare this compound . These methods typically involve the use of strong acids or bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the aforementioned synthetic routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: Halogenated derivatives of 1H-pyrrolo[2,3-b]pyridine.
科学研究应用
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
相似化合物的比较
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1H-pyrrolo[2,3-b]pyridine-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar fused ring system but differ in the position and type of functional groups.
Uniqueness: 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and alcohol counterparts. This makes it a valuable intermediate for further chemical modifications and the synthesis of diverse bioactive molecules .
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTNRYFIYJHUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619198 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394223-03-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 394223-03-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

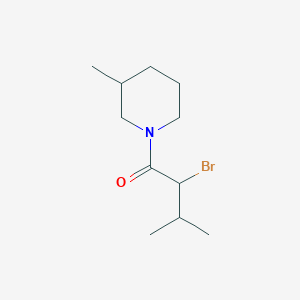
![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

